molecular formula C12H8N2 B3052166 2-Cyano-6-phenylpyridine CAS No. 39065-47-9

2-Cyano-6-phenylpyridine

Número de catálogo: B3052166
Número CAS: 39065-47-9
Peso molecular: 180.2 g/mol
Clave InChI: BDNQAFNZYVRBAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyano-6-phenylpyridine is an organic compound that belongs to the class of nitriles and pyridines It is characterized by a cyano group (-CN) attached to the second position of the pyridine ring and a phenyl group attached to the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-phenylpyridine typically involves the reaction of 2-chloro-6-cyanopyridine with phenylboronic acid. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate. The reaction mixture is refluxed in a solvent mixture of toluene and ethanol for 16 hours. The product is then purified through silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic route. Industrial processes may optimize reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyano-6-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclization: Acidic or basic conditions depending on the desired cyclized product.

Major Products:

    Amines: Reduction of the cyano group yields amines.

    Heterocycles: Cyclization reactions can produce various heterocyclic compounds.

Aplicaciones Científicas De Investigación

2-Cyano-6-phenylpyridine has several scientific research applications:

Comparación Con Compuestos Similares

  • 2-Cyano-3-phenylpyridine
  • 2-Cyano-4-phenylpyridine
  • 2-Cyano-5-phenylpyridine

Comparison: 2-Cyano-6-phenylpyridine is unique due to the position of the cyano and phenyl groups on the pyridine ring. This specific arrangement influences its chemical reactivity and physical properties. For instance, the electron-withdrawing effect of the cyano group at the second position can significantly impact the compound’s acidity and nucleophilicity compared to its isomers .

Actividad Biológica

2-Cyano-6-phenylpyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted at the 2-position with a cyano group and at the 6-position with a phenyl group. Its molecular formula is C12H8N2, with a melting point of approximately 64-66 °C and a boiling point of 346.2 °C at standard atmospheric pressure.

Antitumor Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against:

  • A549 (lung cancer)
  • HT-29 (colon cancer)

The mechanisms underlying these antitumor effects often involve the modulation of apoptosis and cell proliferation pathways. For instance, studies have demonstrated that this compound can induce cell-cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Potential

Additionally, this compound has been investigated for its interactions with nicotinic acetylcholine receptors, suggesting potential applications in neuropharmacology. The ability to modify its structure enhances binding affinity and selectivity towards specific biological targets, which is critical for developing neuroactive drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Receptor Interaction : Its ability to bind to nicotinic receptors may influence neurotransmission and provide therapeutic benefits in neurodegenerative diseases.

Comparative Studies

A comparative analysis of similar compounds reveals that structural modifications can significantly enhance biological activities. For instance, derivatives with additional functional groups have been shown to improve cytotoxicity against various tumor cell lines .

Data Table: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.5Induction of apoptosis
HT-29 (Colon)12.3Cell-cycle arrest at G2/M phase
MCF-7 (Breast)10.9Upregulation of pro-apoptotic proteins

Case Studies

  • Antitumor Activity Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant growth inhibition across multiple tumor types. The study reported IC50 values indicating potent cytotoxicity, particularly against breast and lung cancer cells .
  • Neuropharmacological Investigation : Another research project explored the interaction of this compound with nicotinic acetylcholine receptors, highlighting its potential use in treating cognitive disorders related to receptor dysfunctions. The findings suggested that structural modifications could enhance its therapeutic profile for neurological applications .

Propiedades

IUPAC Name

6-phenylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNQAFNZYVRBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376763
Record name 2-CYANO-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-47-9
Record name 2-CYANO-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilylcyanide (8 ml) was added to a solution of intermediate 38.1 (8.16 g) in DCM (95 ml). A solution of benzoyl chloride (7 ml) in DCM (50 ml) was added dropwise to the previous mixture. The reaction was stirred for 24 h at RT. Diisopropylamine (10.2 ml) was added and the reaction was stirred for 3 h. A Na2CO3 solution was added to the reaction mixture. The layers were separated and the aq. phase was extracted with DCM. The org. phases were combined, dried over Na2SO4 and evaporated off. The compound was purified by CC (EA/Hept 1/3) to afford 8.13 g of the desired product.
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 38.1
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Chloro-2-pyridinecarbonitrile (0.80 g, 5.7 mmol) and phenylboric acid (1.05 g, 8.6 mmol) were dissolved in toluene (60 ml)-ethanol (15 ml), and potassium carbonate (2.00 g, 14.4 mmol) and water (15 ml) were added thereto. The mixture was deairated under reduced pressure for 10 minutes. Tetrakis(triphenylphosphine)palladium (0) (0.33 g, 0.29 mmol) was added to the reaction mixture under argon atmosphere, and the mixture was refluxed for 16 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with hexane-ethyl acetate (4:1, v/v) were collected, concentrated and recrystallized from hexane-ethyl acetate to give the titled compound (0.90 g, 86%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-6-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-6-phenylpyridine
Reactant of Route 3
Reactant of Route 3
2-Cyano-6-phenylpyridine
Reactant of Route 4
Reactant of Route 4
2-Cyano-6-phenylpyridine
Reactant of Route 5
Reactant of Route 5
2-Cyano-6-phenylpyridine
Reactant of Route 6
Reactant of Route 6
2-Cyano-6-phenylpyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.